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Compound of Interest

Compound Name: 3-Fluorobenzophenone

Cat. No.: B1362326

An In-depth Technical Guide on the Initial Characterization of 3-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzophenone (CAS No: 345-69-7) is a fluorinated aromatic ketone with applications
as a building block in organic synthesis and medicinal chemistry. The incorporation of a fluorine
atom can significantly alter the physicochemical and biological properties of the parent
benzophenone molecule, making a thorough initial characterization essential for its effective
use. This document provides a comprehensive technical overview of the core physicochemical
properties, spectral data, and standard experimental protocols for the characterization of 3-
Fluorobenzophenone.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Fluorobenzophenone are critical for
its handling, storage, and application in synthetic protocols. These properties are summarized
below.
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Property Value Source
CAS Number 345-69-7 [1112]
Molecular Formula Ci3HoFO [1][2]
Molecular Weight 200.21 g/mol [11[2]
3-fluorophenyl
IUPAC Name ( pheny)
(phenyl)methanone
3-Fluorophenyl
Synonyms ( pheny) [1]

(phenyl)methanone

White to light yellow crystalline
Appearance , _ [31[4]
solid (predicted)

Melting Point 48-52 °C [5]

. ) >300 °C (predicted, at
Boiling Point , [31[6]
atmospheric pressure)

Insoluble in water; Soluble in
Solubility organic solvents (e.qg., 3114171

benzene, hexanes, chloroform)

Room temperature, protected
Storage _ [1]
from light

Synthesis Pathway: Friedel-Crafts Acylation

A prevalent and effective method for synthesizing benzophenone derivatives is the Friedel-
Crafts acylation.[8] For 3-Fluorobenzophenone, this typically involves the reaction of benzene
with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum
chloride (AICIs).
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Figure 1. Synthesis of 3-Fluorobenzophenone via Friedel-Crafts Acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline

standard protocols for the synthesis and characterization of 3-Fluorobenzophenone.

Synthesis Protocol: Friedel-Crafts Acylation

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g.,

Nitrogen or Argon).

Catalyst Suspension: Anhydrous aluminum chloride (AICIs, 1.2 equivalents) is suspended in
an excess of dry benzene, which serves as both solvent and reactant. The suspension is

cooled in an ice bath.

Acyl Chloride Addition: 3-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in a minimal
amount of dry benzene and added dropwise to the cooled AICIs suspension via the addition
funnel over 30 minutes.
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e Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then heated to a gentle reflux for 2-4 hours, or until TLC analysis indicates
the consumption of the starting material.

e Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by pouring it over
crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum

complexes.

o Extraction: The organic layer is separated, and the aqueous layer is extracted with an
organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are
washed sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product is then purified by
recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel to
yield pure 3-Fluorobenzophenone.[9]

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of

analytical techniques.
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Figure 2. General workflow for the characterization of 3-Fluorobenzophenone.

Analytical Methods

* Melting Point Determination: The melting point is determined using a capillary melting point
apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is
then heated in the apparatus. The temperature range over which the sample melts is

recorded.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated
solvent (e.g., CDCIs) in an NMR tube. A small amount of tetramethylsilane (TMS) may be
added as an internal standard.

o Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.qg.,
400 MHz or higher).[10] Standard pulse programs are used for data acquisition.

« Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform
Infrared (FTIR) spectrometer.

o Solid Sample (KBr Pellet): A small amount of the sample is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent disk.

o Data Analysis: The spectrum is recorded, typically from 4000 to 400 cm~1. Key functional
groups are identified by their characteristic absorption frequencies.[11]

o UV-Visible (UV-Vis) Spectroscopy:

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol or cyclohexane).

o Acquisition: The absorbance of the solution is measured over a range of wavelengths
(e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. The wavelength(s) of
maximum absorbance (A_max) are recorded.

Spectral Data and Interpretation

Spectroscopic analysis provides a fingerprint of the molecular structure. While specific
experimental spectra for 3-Fluorobenzophenone are not widely published, the expected data
can be reliably predicted based on the known effects of its constituent functional groups.

Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://www.benchchem.com/product/b1362326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technique Predicted Key Features

Multiplets in the range of & 7.2-7.8 ppm

corresponding to the 9 aromatic protons.

1H NMR _ _ _
Protons on the fluorinated ring will show
coupling to °F.
Carbonyl carbon (C=0) signal around & 195-197
ppm. Aromatic carbons in the range of & 115-
13C NMR 140 ppm. Carbons on the fluorinated ring will

exhibit C-F coupling, which is useful for

assignment.

~3100-3000 (Aromatic C-H stretch), ~1660
IR (cm™1) (Strong C=0 stretch), ~1600, ~1480 (Aromatic
C=C stretches), ~1250 (C-F stretch)

] ~250 nm (Tt - T* transition), ~330 nm (n - TT*
UV-Vis (A_max) transition)

Logic of Spectral Interpretation

The combination of different spectroscopic techniques allows for an unambiguous confirmation
of the molecule's structure.
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Figure 3. Relationship between spectral data and molecular features.

IR Spectroscopy confirms the presence of key functional groups: the carbonyl (C=0) group,
the aromatic rings, and the carbon-fluorine bond.[12]

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework. H
NMR shows the chemical environment and connectivity of the protons, while 33C NMR
reveals the number and type of carbon atoms. Crucially, coupling between the fluorine atom
and nearby protons and carbons confirms the substitution pattern.

Mass Spectrometry determines the molecular weight of the compound, confirming its
elemental composition (C13HeFO). The fragmentation pattern can provide further structural
evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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